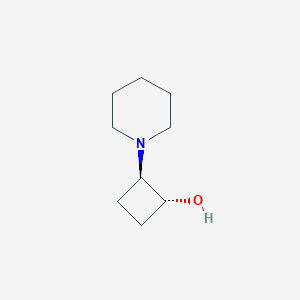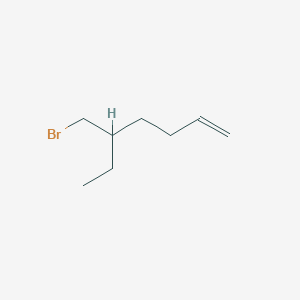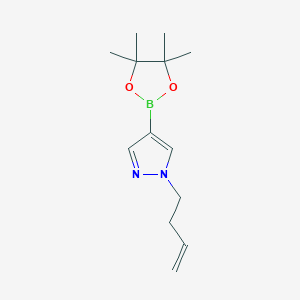
trans-2-(Piperidin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(Piperidin-1-yl)cyclobutan-1-ol: is a cyclic organic compound characterized by a piperidine ring attached to a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol typically involves the reaction of piperidine with cyclobutanone under specific conditions. One common method is the nucleophilic addition of piperidine to cyclobutanone, followed by reduction to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(Piperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: : Converting the alcohol group to a ketone or carboxylic acid.
Reduction: : Reducing any potential double bonds or carbonyl groups.
Substitution: : Replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alkanes, alcohols.
Substitution: : Amides, esters, ethers.
Scientific Research Applications
Trans-2-(Piperidin-1-yl)cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Applied in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-(Piperidin-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Trans-2-(Piperidin-1-yl)cyclobutan-1-ol is unique due to its specific structural features and reactivity. Similar compounds include:
Cyclobutanol derivatives: : Other cyclobutanol compounds with different substituents.
Piperidine derivatives: : Piperidine compounds with various functional groups.
These compounds may exhibit different reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1R,2R)-2-piperidin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCBAFIFAIUQR-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)
![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)






![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)
